Isobutyl (4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Description

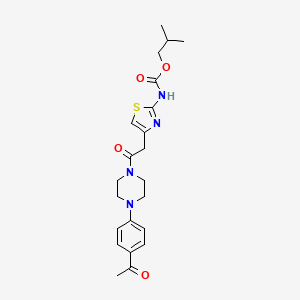

Isobutyl (4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic piperazine-thiazole hybrid featuring a carbamate functional group. The molecule comprises:

- Thiazole ring: Linked via a 2-oxoethyl spacer, with a carbamate (isobutyl) substituent at the 2-position. Carbamates are known for tunable hydrolysis rates, influencing pharmacokinetics .

This compound’s design likely aims to balance lipophilicity (via acetyl and isobutyl groups) and hydrogen-bonding capacity (via carbamate and piperazine), optimizing membrane permeability and target engagement.

Properties

IUPAC Name |

2-methylpropyl N-[4-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4S/c1-15(2)13-30-22(29)24-21-23-18(14-31-21)12-20(28)26-10-8-25(9-11-26)19-6-4-17(5-7-19)16(3)27/h4-7,14-15H,8-13H2,1-3H3,(H,23,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUESNDWPGULMNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Isobutyl (4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, characterization, and biological evaluation of this compound, particularly its antimicrobial properties and interactions with biological targets.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the reaction of thiazole derivatives with piperazine and acetophenone derivatives. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including isobutyl carbamates. In vitro evaluations have demonstrated that these compounds exhibit significant antibacterial activity against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate to high inhibition | |

| Escherichia coli | Significant inhibition | |

| Candida albicans | Moderate inhibition | |

| Aspergillus niger | High inhibition |

The compound's structure suggests that the thiazole and piperazine moieties play crucial roles in its antimicrobial efficacy. The presence of the acetophenone group may enhance lipophilicity, facilitating cell membrane penetration.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with bacterial enzymes or disrupt cellular processes critical for microbial survival.

Case Studies

-

In Vitro Study on Antimicrobial Efficacy :

A study evaluated a series of thiazole-derived carbamates, including isobutyl derivatives, against common bacterial strains. The results indicated that compounds with bulky substituents like piperazine showed enhanced activity against Gram-positive and Gram-negative bacteria compared to their simpler counterparts . -

Structure-Activity Relationship (SAR) :

Research into SAR has revealed that modifications to the thiazole ring and variations in the piperazine substituents can significantly influence antimicrobial potency. For instance, introducing electron-withdrawing groups on the aromatic ring improved activity against resistant strains .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The 4-acetylphenyl group distinguishes the target compound from analogs with other aryl substituents. Key comparisons include:

Table 1. Piperazine Substituents and Physicochemical Properties

Key Findings :

Functional Group Modifications on the Thiazole Ring

The carbamate group in the target compound contrasts with acetamide or urea moieties in analogs:

Key Findings :

- Acetamide derivatives (e.g., Compound 4) show potent P-gp inhibition, critical for overcoming multidrug resistance .

- Urea-based compounds (e.g., 1f) exhibit varied activities depending on aryl substituents .

- The carbamate in the target compound likely enhances metabolic stability compared to esters or amides, as seen in benzothiazole-triazole hybrids .

Pharmacokinetic and Pharmacodynamic Profiles

Table 3. Comparative Pharmacological Data

Q & A

Q. What are the critical steps and optimization strategies for synthesizing Isobutyl (4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate?

The synthesis involves multi-step protocols, including:

- Formation of intermediates like oxirane derivatives through reactions with hydrogen peroxide or other oxidizing agents .

- Coupling of thiazole-carbamate intermediates with piperazine derivatives under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

- Optimization of reaction parameters (e.g., temperature: 60–80°C, solvent: DMF or THF) to enhance yield and purity . Purification via column chromatography or recrystallization is recommended for isolating the final compound .

Q. Which spectroscopic and chromatographic methods are essential for structural confirmation of this compound?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions on the thiazole and piperazine rings .

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns .

- HPLC: Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How can researchers design initial in vitro assays to evaluate the compound’s biological activity?

- Use cell viability assays (e.g., MTT, CCK-8) on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Screen for receptor binding affinity (e.g., neuropeptide Y Y5 receptor) via competitive binding assays with radiolabeled ligands .

- Include positive controls (e.g., spiroimidazole derivatives) for comparative analysis .

Advanced Research Questions

Q. How can contradictory data in receptor binding assays be resolved?

- Perform orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to validate binding kinetics .

- Verify compound purity via HPLC and assess stability under assay conditions (e.g., pH 7.4 buffer, 37°C) to rule out degradation artifacts .

- Use molecular dynamics simulations to model ligand-receptor interactions and identify steric/electronic mismatches .

Q. What methodologies are recommended for studying the compound’s mechanism of action via molecular docking?

- Employ software like AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., HIV-1 integrase, aldose reductase) .

- Validate docking poses with mutagenesis studies or co-crystallization experiments .

- Compare binding energies with known inhibitors (e.g., ketoconazole, eplerenone) to assess competitive potential .

Q. How can researchers address stability challenges during long-term storage or in vivo administration?

- Conduct accelerated stability studies under varying pH (3–9), temperature (4–40°C), and humidity (40–80% RH) .

- Use thermal gravimetric analysis (TGA) to determine decomposition thresholds and differential scanning calorimetry (DSC) to identify polymorphic transitions .

- Formulate with cyclodextrins or liposomes to enhance solubility and bioavailability .

Q. What experimental designs are suitable for probing structure-activity relationships (SAR) in derivatives of this compound?

- Synthesize analogs with modified substituents (e.g., halogenation of the acetylphenyl group, substitution of the carbamate with urea) .

- Correlate electronic properties (Hammett sigma values) with bioactivity using QSAR models .

- Test cross-reactivity with related receptors (e.g., progesterone, androgen) to evaluate selectivity .

Future Research Directions

Q. What understudied therapeutic applications should be prioritized for this compound?

- Investigate its role in diabetic complications via aldose reductase inhibition assays .

- Explore synergy with antibacterial agents (e.g., ciprofloxacin) in dual-action therapies .

- Develop in vivo models (e.g., hypertensive rats) to assess cardiovascular effects .

Q. How can computational and experimental approaches be integrated to optimize this compound’s pharmacokinetics?

- Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution .

- Conduct microsomal stability assays (e.g., liver microsomes) to estimate metabolic half-life .

- Modify logP values via substituent changes to enhance blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.